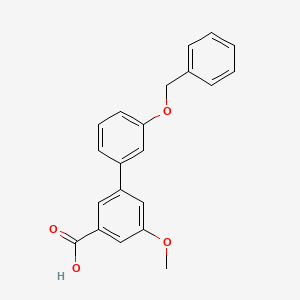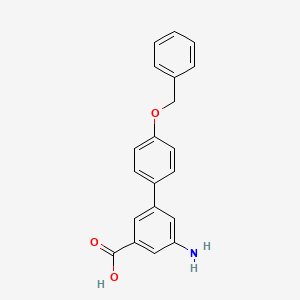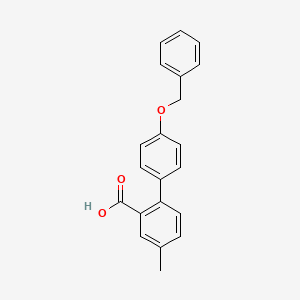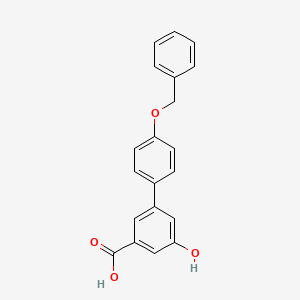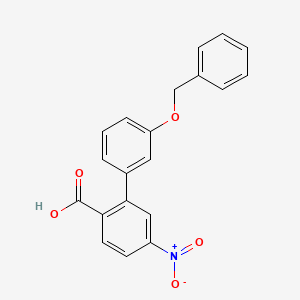
2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% (2-BMPB-5MBA-95%) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a melting point of 129-130°C and a molecular weight of 272.31 g/mol. 2-BMPB-5MBA-95% is a structural analogue of benzoic acid and is widely used in scientific research.
Aplicaciones Científicas De Investigación
2-BMPB-5MBA-95% is a versatile compound with numerous applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of metal complexes. It is also used as a starting material in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents.
Mecanismo De Acción
2-BMPB-5MBA-95% is an aromatic carboxylic acid that can act as an acid-base catalyst. In the presence of a base, it can form a conjugate base which can then act as a nucleophile in the presence of an electrophile. It can also act as an acid-base catalyst in the presence of an acid, forming a conjugate acid which can then act as a Bronsted-Lowry acid.
Biochemical and Physiological Effects
2-BMPB-5MBA-95% is a non-toxic compound and has no known adverse effects on humans or animals. It has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage caused by free radicals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in treating certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BMPB-5MBA-95% is a stable, non-toxic compound, making it a suitable reagent for use in laboratory experiments. It is also relatively inexpensive and widely available, making it a convenient choice for researchers. However, its low solubility in water can be a limitation in some experiments.
Direcciones Futuras
2-BMPB-5MBA-95% has potential applications in a wide range of fields, such as medicinal chemistry, organic synthesis, and polymer science. Future research should focus on exploring the potential of this compound as a catalyst in the synthesis of complex molecules, as well as its potential applications in drug development. Additionally, further research should be conducted to explore the biochemical and physiological effects of 2-BMPB-5MBA-95%, as well as its potential applications in the field of nutrition and health.
Métodos De Síntesis
2-BMPB-5MBA-95% is synthesized by a two-step process. First, 4-benzyloxyphenol is reacted with 5-methoxybenzoyl chloride in the presence of triethylamine to form the intermediate 4-benzyloxy-5-methoxybenzoyl chloride. This intermediate is then reacted with sodium hydroxide to form 2-BMPB-5MBA-95%.
Propiedades
IUPAC Name |
5-methoxy-2-(4-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-18-11-12-19(20(13-18)21(22)23)16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBRGRRUYCULOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692261 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261956-15-3 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


